molecular formula C16H32B4I4 B14215902 1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane CAS No. 826990-13-0

1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane

Cat. No.: B14215902
CAS No.: 826990-13-0
M. Wt: 775.3 g/mol
InChI Key: MAKGCRUOWAQQAA-UHFFFAOYSA-N
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Description

1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane is a chemical compound with the molecular formula C₁₆H₃₂B₄I₄ It is characterized by the presence of four iodine atoms and four boron atoms, making it a unique and highly reactive compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane typically involves the reaction of boron-containing precursors with iodine under controlled conditions. One common method involves the use of boron trihalides and alkyl iodides in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of boron-containing compounds.

    Biology: Investigated for its potential use in imaging and diagnostic applications due to its high iodine content.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of boron-based drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5,7-tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane involves its interaction with molecular targets through its boron and iodine atoms. These interactions can lead to the formation of stable complexes and the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: A compound with similar structural features but different functional groups.

    2,4,5,7-Tetraiodo-6-hydroxy-3-fluorone: Another iodine-containing compound with distinct chemical properties.

    3,3’,5,5’-Tetraiodo-2,2’,4,4’,6,6’-hexamethylbiphenyl: A biphenyl derivative with multiple iodine atoms.

Uniqueness

1,3,5,7-Tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane is unique due to its combination of boron and iodine atoms, which imparts distinctive reactivity and potential applications. Its structure allows for versatile chemical modifications and the formation of various derivatives, making it a valuable compound in scientific research.

Properties

CAS No.

826990-13-0

Molecular Formula

C16H32B4I4

Molecular Weight

775.3 g/mol

IUPAC Name

1,3,5,7-tetraiodo-2,4,6,8-tetrapropyl-1,3,5,7-tetraborocane

InChI

InChI=1S/C16H32B4I4/c1-5-9-13-17(21)14(10-6-2)19(23)16(12-8-4)20(24)15(11-7-3)18(13)22/h13-16H,5-12H2,1-4H3

InChI Key

MAKGCRUOWAQQAA-UHFFFAOYSA-N

Canonical SMILES

B1(C(B(C(B(C(B(C1CCC)I)CCC)I)CCC)I)CCC)I

Origin of Product

United States

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